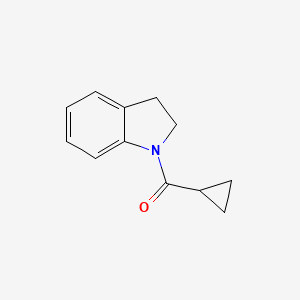![molecular formula C11H7N3OS B6166106 3-{imidazo[4,3-b][1,3]thiazole-7-carbonyl}pyridine CAS No. 432039-64-0](/img/new.no-structure.jpg)
3-{imidazo[4,3-b][1,3]thiazole-7-carbonyl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{imidazo[4,3-b][1,3]thiazole-7-carbonyl}pyridine is a heterocyclic compound that combines the structural features of imidazole, thiazole, and pyridine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The unique arrangement of nitrogen and sulfur atoms within its structure imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{imidazo[4,3-b][1,3]thiazole-7-carbonyl}pyridine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminothiazole with a suitable aldehyde or ketone, followed by cyclization, can yield the desired imidazo[4,3-b][1,3]thiazole core . The subsequent introduction of the pyridine moiety can be achieved through various coupling reactions, such as Suzuki or Heck coupling .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield . The choice of solvents, catalysts, and reaction conditions is crucial to ensure the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-{imidazo[4,3-b][1,3]thiazole-7-carbonyl}pyridine can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents such as sodium borohydride can modify the compound’s functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
3-{imidazo[4,3-b][1,3]thiazole-7-carbonyl}pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 3-{imidazo[4,3-b][1,3]thiazole-7-carbonyl}pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to bind to active sites and interfere with biological pathways, such as signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b]thiazoles: These compounds share a similar core structure but differ in the position of the nitrogen and sulfur atoms.
Pyridine Derivatives: Compounds with pyridine rings that exhibit different substituents and functional groups.
Uniqueness
3-{imidazo[4,3-b][1,3]thiazole-7-carbonyl}pyridine is unique due to its specific arrangement of imidazole, thiazole, and pyridine rings. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
432039-64-0 |
|---|---|
Molecular Formula |
C11H7N3OS |
Molecular Weight |
229.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



